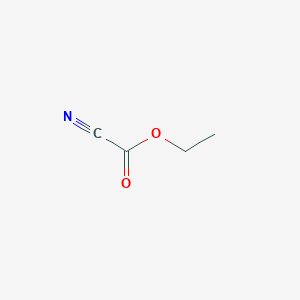

Ethyl cyanoformate

Descripción general

Descripción

Synthesis Analysis

Ethyl cyanoformate is used as a cyanide source and electrophile in the synthesis of tertiary carbinols through cyanation/phosphonate-phosphate rearrangement/C-acylation reactions. These reactions are facilitated by phase-transfer cocatalysts and can afford protected tertiary carbinol products in good to excellent yields (Demir et al., 2007).

Molecular Structure Analysis

The elusive cyanoformate ion, a weak adduct of cyanide and carbon dioxide, has been isolated and characterized, demonstrating the structural complexity and reactivity of compounds related to ethyl cyanoformate. This characterization supports its role in synthetic applications and provides insight into its stability in various media (Murphy et al., 2014).

Chemical Reactions and Properties

Ethyl cyanoformate engages in various chemical reactions, such as the cyanation of aldehydes and ketones catalyzed by 4-dimethylaminopyridine (DMAP), producing cyanohydrin carbonates in excellent yields. This process highlights its versatility and efficiency as a reagent in organic synthesis without the need for metal catalysts or solvents (Aoki et al., 2010).

Physical Properties Analysis

The conformer lifetimes of ethyl cyanoformate have been studied through exchange-averaged rotational spectra, revealing the existence of two conformers and providing insights into its physical properties, such as conformer lifetimes and population fractions. These studies contribute to a deeper understanding of its behavior in different conditions (True, 2009).

Chemical Properties Analysis

The reactivity of ethyl cyanoformate with organometallic reagents has been extensively studied, showing its versatility in forming various compounds such as alpha-ketoesters and phosphonium salts. These reactions are governed by principles such as the hard and soft acids and bases (HSAB) principle, demonstrating the compound's broad chemical reactivity and utility in synthetic organic chemistry (Akiyama et al., 1984).

Aplicaciones Científicas De Investigación

Asymmetric Cyanation of Olefins : Ethyl cyanoformate can be used for asymmetric cyanation of olefins, leading to enantioenriched intermediates and pharmaceutically important gamma-aminobutyric acid (Wang et al., 2010).

Deoxycyanation of 1,3-Dicarbonyl Compounds : It is used for the deoxycyanation of 1,3-dicarbonyl compounds, aiding in the preparation of synthetically useful oxoalkenenitriles (Cruz-Jiménez et al., 2022).

Photochemical Cycloadditions : Employed as a trapping agent in photochemical cycloadditions of 3-phenyl-2H-azirines with activated double bonds (Jackson et al., 1972).

Enantioselective Cyanation of Aldehydes : Useful in enantioselective cyanation of aldehydes, providing access to O-acetylated and O-alkoxycarbonylated cyanohydrins under mild conditions (Lundgren et al., 2005).

Cyanation of Amines and Praziquantel Synthesis : Facilitates the α2-cyanation of amines and the formal synthesis of praziquantel (Patil et al., 2015).

Addition to Acyl Phosphonates : Used as a cyanide source and electrophile in reactions between acyl phosphonates and cyanoformates, yielding protected tertiary carbinol products (Demir et al., 2007).

Enantioselective Cyanoformylation of Aldehydes : It has applications in enantioselective cyanoformylation of aldehydes with high yields and moderate enantioselectivity (Peng et al., 2007).

Cyanation of Tertiary Amines : Ethyl cyanoformate is used in oxidative cyanation of tertiary amines under mild reaction conditions (Rao et al., 2012).

Cyanation of Carbonyl Compounds : It can be used for cyanation of carbonyl compounds without requiring metal catalysts or solvents (Aoki et al., 2010).

Catalytic Asymmetric Additions : Efficiently catalyzes asymmetric addition of aldehydes, achieving high yields and enantiopurity (Li et al., 2006).

Thermal Decomposition Study : Its thermal decomposition produces CO2, C2H4, HCN, and EtCN, with insights into reaction kinetics and mechanisms (Barroeta et al., 1974).

Cyanoformate Ion in Biological Systems : The cyanoformate ion, a weak adduct of cyanide and carbon dioxide, potentially protects plant enzymes from cyanide inhibition (Murphy et al., 2014).

Vibrational Spectra and Rotameric Forms : Ethyl cyanoformate exhibits two rotameric forms, with its vibrational spectra showing considerable mixing of normal modes (Charles et al., 1973).

Synthesis of Unsaturated Aminoesters : It is used in synthesizing unsaturated aminoesters under solventless conditions, yielding high selectivities (Maggi et al., 2005).

Conformer Lifetimes in Rotational Spectra : The molecule displays three R-branch a-type band series in its rotational spectrum, indicating conformer exchange (True, 2009).

Safety And Hazards

Direcciones Futuras

The use of Ethyl cyanoformate in enantioselective Strecker reactions represents a key strategy for the effective synthesis of α-amino nitriles . Future research may focus on further optimizing this methodology, including exploring the use of different catalysts and additives, and developing procedures for catalyst recycling .

Propiedades

IUPAC Name |

ethyl cyanoformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-2-7-4(6)3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMGXWFHBSCQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060771 | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl cyanoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ethyl cyanoformate | |

CAS RN |

623-49-4 | |

| Record name | Ethyl cyanoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyanoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyanoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyanoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYANOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56GWI2QQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)